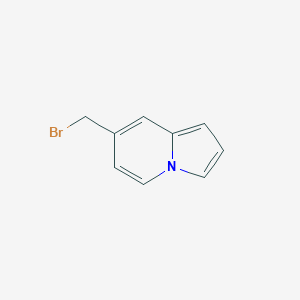

7-(Bromomethyl)indolizine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

7-(bromomethyl)indolizine |

InChI |

InChI=1S/C9H8BrN/c10-7-8-3-5-11-4-1-2-9(11)6-8/h1-6H,7H2 |

InChI Key |

NCKIHPZTQDAIDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)CBr |

Origin of Product |

United States |

Reactivity and Derivatization of 7 Bromomethyl Indolizine

Role of the Bromomethyl Group as a Versatile Synthetic Handle

The C(sp³)-Br bond in the 7-(bromomethyl) group is analogous to a benzylic bromide. Its reactivity is enhanced by the adjacent indolizine (B1195054) ring system, which can stabilize reaction intermediates. This inherent reactivity allows the bromomethyl group to participate in a variety of fundamental organic reactions, making it a cornerstone for the derivatization of the indolizine scaffold at the 7-position.

The primary mode of reactivity for the 7-(bromomethyl)indolizine is nucleophilic substitution, typically proceeding through an SN2 mechanism. The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This provides a straightforward route to a diverse array of 7-substituted indolizine derivatives.

Common nucleophiles that can be employed in these reactions include:

Nitrogen Nucleophiles: Amines (primary and secondary), azides, and phthalimides can be used to introduce nitrogen-containing functional groups.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates can react to form ethers and esters, respectively.

Sulfur Nucleophiles: Thiolates and thiocyanates can be used to install sulfur-containing moieties.

Carbon Nucleophiles: Cyanide and enolates serve as carbon-based nucleophiles for the formation of new carbon-carbon bonds.

The general scheme for these reactions involves treating this compound with the desired nucleophile, often in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 pathway.

Table 1: Representative Nucleophilic Displacement Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) |  |

7-(Azidomethyl)indolizine |

| Cyanide | Sodium Cyanide (NaCN) |  |

Indolizine-7-acetonitrile |

| Amine | Piperidine |  |

7-(Piperidin-1-ylmethyl)indolizine |

| Alkoxide | Sodium Methoxide (NaOMe) |  |

7-(Methoxymethyl)indolizine |

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (typically E2) to form an exocyclic olefin. This reaction involves the abstraction of a proton from the methyl group by the base, with the simultaneous expulsion of the bromide ion. The product of this transformation is 7-methyleneindolizine, a reactive intermediate that can be used in further synthetic applications, such as cycloaddition reactions. Bulky bases like potassium tert-butoxide are often used to favor elimination over the competing substitution pathway.

The carbon-bromine bond of this compound can participate in reactions involving changes in oxidation state at both the carbon and a reacting metal.

Oxidative Addition: This is a fundamental step in many organometallic cross-coupling reactions. A low-valent transition metal complex, typically Palladium(0), can insert into the C-Br bond. illinois.eduresearchgate.net This process, known as oxidative addition, forms a new organopalladium(II) species. nih.govrsc.org This organometallic intermediate is the cornerstone of the cross-coupling strategies discussed in section 3.2. The facility of this reaction is crucial for the successful implementation of catalytic cycles. nih.gov

Reductive Transformations: The bromomethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst and a hydrogen source, or by using hydride reducing agents like lithium aluminum hydride. This transformation provides a route to 7-methylindolizine (B155927) from its brominated precursor.

Cross-Coupling Strategies for C-C Bond Formation at the Bromomethyl Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While traditionally applied to C(sp²)-X bonds, methodologies have been developed to include C(sp³)-X bonds, such as those in benzylic bromides. nih.govresearchgate.net These strategies are applicable to this compound, allowing for the introduction of various aryl, vinyl, and alkynyl groups at the 7-position.

The Suzuki-Miyaura coupling reaction is a versatile method for C-C bond formation that pairs an organoboron compound (like a boronic acid or ester) with an organic halide. youtube.comlibretexts.org Though less common than couplings with aryl halides, the Suzuki reaction has been successfully adapted for benzylic halides. nih.govresearchgate.netorganic-chemistry.org

The catalytic cycle involves three key steps:

Oxidative Addition: A Pd(0) catalyst reacts with this compound to form an indolizin-7-ylmethylpalladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

This methodology allows for the synthesis of various 7-benzylindolizine analogues. A range of arylboronic acids with different electronic and steric properties can be used. nih.gov

Table 2: Analogous Examples of Suzuki-Miyaura Coupling with Benzylic Bromides

| Benzylic Bromide | Boronic Acid | Catalyst / Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzyl bromide | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene, 90°C | 92% | organic-chemistry.org |

| Benzyl bromide | 4-Acetylphenylboronic acid | PdCl₂ | K₂CO₃ | Acetone/H₂O, RT | 93% | researchgate.net |

L2 = Buchwald-type biaryl phosphine (B1218219) ligand. The table shows examples from analogous systems to illustrate typical reaction conditions.

The Heck and Sonogashira reactions are cornerstone palladium-catalyzed methods for forming C-C bonds with alkenes and alkynes, respectively. Their application to sp³-hybridized halides like this compound requires specific adaptations from the standard protocols used for sp² halides.

Sonogashira Coupling: The traditional Sonogashira coupling involves an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgorganic-chemistry.org Adapting this reaction for benzylic bromides has proven challenging but achievable. Recent methods have shown that the cross-coupling of benzylic bromides can be performed with lithium acetylides in the presence of a palladium catalyst, proceeding rapidly at room temperature. rsc.org Another approach involves the coupling of terminal alkynes with benzylic ammonium (B1175870) salts. acs.org These strategies open a pathway to synthesize 7-alkynylindolizine derivatives, which are valuable precursors for further transformations.

Heck Reaction: The intramolecular Heck reaction is a powerful method for constructing complex polycyclic compounds. nih.gov The standard intermolecular Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. princeton.edu The mechanism typically involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination to form the product and regenerate the catalyst. The application of the Heck reaction to benzylic halides is less common. A key challenge is that the organopalladium intermediate formed after oxidative addition has β-hydrogens on the palladium-bound alkyl group, which can lead to competitive and often undesired β-hydride elimination pathways, complicating the desired cross-coupling outcome. Therefore, specific conditions and substrate designs are necessary to favor the productive Heck pathway over these competing reactions.

Formation of Heteroatom-Substituted 7-Indolizine Derivatives

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it susceptible to nucleophilic attack by various heteroatoms. This reactivity allows for the straightforward synthesis of a range of 7-(heteroatom-methyl)indolizine derivatives.

Synthesis of 7-(Aminomethyl)indolizine Analogues

The introduction of a nitrogen-containing substituent at the 7-methyl position can be achieved through nucleophilic substitution reactions with various nitrogen nucleophiles. Direct reaction of this compound with ammonia (B1221849) or primary and secondary amines would be expected to yield the corresponding primary, secondary, or tertiary 7-(aminomethyl)indolizine analogues. However, a common challenge in such reactions is the potential for over-alkylation of the amine nucleophile. libretexts.org

A more controlled method for the synthesis of primary 7-(aminomethyl)indolizine is the Gabriel synthesis . chemistrysteps.commasterorganicchemistry.comwikipedia.orglscollege.ac.innrochemistry.com This multi-step procedure involves the initial reaction of this compound with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically using hydrazine (B178648) (the Ing-Manske procedure), liberates the desired primary amine, 7-(aminomethyl)indolizine, in a clean and efficient manner, avoiding the formation of over-alkylated byproducts. wikipedia.orgnrochemistry.com

| Amine Synthesis Method | Reagents | Key Features |

| Direct Amination | Ammonia, Primary/Secondary Amines | Simple, one-step process; risk of over-alkylation. |

| Gabriel Synthesis | 1. Potassium phthalimide2. Hydrazine | Controlled synthesis of primary amines; avoids over-alkylation. |

Generation of 7-(Alkoxymethyl)indolizine and 7-(Thiomethyl)indolizine Structures

The synthesis of 7-(alkoxymethyl)indolizine and 7-(thiomethyl)indolizine derivatives can be readily accomplished through nucleophilic substitution reactions with oxygen and sulfur nucleophiles, respectively.

The Williamson ether synthesis is a classic and effective method for the preparation of ethers. jbclinpharm.org In the context of this compound, this reaction would involve its treatment with a sodium or potassium alkoxide (RONa/ROK), generated from the corresponding alcohol and a strong base. This SN2 reaction would lead to the formation of 7-(alkoxymethyl)indolizine derivatives with a wide range of alkoxy groups, depending on the alcohol used.

Similarly, 7-(thiomethyl)indolizine structures can be generated by reacting this compound with a thiol (RSH) in the presence of a base, or more conveniently with a pre-formed sodium or potassium thiolate (RSNa/RSK). This reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the desired thioether. An alternative route for the synthesis of thioethers involves the reaction of the alkyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to the corresponding thiol or can be directly converted to the thioether.

Construction of Annulated and Polycyclic Systems Incorporating the 7-Indolizine Moiety

The functionalized 7-methyl group of this compound and its derivatives serves as a valuable handle for the construction of annulated and polycyclic systems, extending the aromatic framework of the indolizine core. These more complex structures are of interest for their potential applications in materials science and medicinal chemistry. nih.gov

One common strategy for ring annulation is through intramolecular cyclization reactions. nih.govorganic-chemistry.orgmdpi.com For instance, a this compound derivative bearing a nucleophilic group at an appropriate position on a substituent could undergo an intramolecular SN2 reaction to form a new ring fused to the indolizine system.

Transition metal-catalyzed reactions, such as the intramolecular Heck reaction , can also be employed to construct fused ring systems. nih.gov A suitably designed 7-substituted indolizine, containing both the bromomethyl (or a derivative thereof) and an alkene moiety, could undergo an intramolecular palladium-catalyzed cyclization to generate a polycyclic structure.

Cycloaddition reactions , such as the Diels-Alder reaction, represent another powerful tool for the construction of annulated systems. wikipedia.orglibretexts.orgrsc.org While the indolizine ring itself can participate in cycloadditions, derivatives of this compound can be elaborated into dienes or dienophiles, which can then undergo intermolecular or intramolecular [4+2] cycloadditions to build complex polycyclic frameworks. For example, conversion of the bromomethyl group into a vinyl or butadienyl substituent would generate a diene that could react with a suitable dienophile to form a new six-membered ring fused to the indolizine core. The synthesis of pentathiepino[6,7-a]indolizines, for instance, involves a ring-closing reaction that can be considered a formal cycloaddition, demonstrating the construction of a seven-membered sulfur-containing ring fused to the indolizine scaffold. nih.gov

The synthesis of indolizidine alkaloids, which are reduced derivatives of indolizine, often involves domino reactions that include hydroformylation and subsequent intramolecular cyclization to construct the bicyclic core. nih.gov These strategies highlight the versatility of functionalized indolizines in the assembly of complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to confirm the precise connectivity and chemical environment of each atom in 7-(Bromomethyl)indolizine.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the indolizine (B1195054) ring and the bromomethyl substituent. The indolizine ring protons typically appear in the aromatic region (approx. δ 6.5-8.5 ppm). The key diagnostic signal is the singlet for the two protons of the bromomethyl group (-CH₂Br), which is anticipated to appear in the range of δ 4.5-4.8 ppm, a region characteristic of benzylic protons deshielded by an adjacent bromine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show nine distinct signals: eight for the indolizine ring carbons and one for the bromomethyl carbon. The carbon of the -CH₂Br group is expected to resonate at approximately δ 30-35 ppm. The chemical shifts of the ring carbons are influenced by the nitrogen atom and the bromomethyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | ~6.8 | ~115 |

| 2 | ~7.2 | ~120 |

| 3 | ~6.6 | ~105 |

| 5 | ~7.6 | ~125 |

| 6 | ~7.0 | ~118 |

| 7 | - | ~130 |

| 8 | ~8.0 | ~122 |

| -CH₂Br | ~4.7 (s, 2H) | ~33 |

| 8a (C3a) | - | ~135 |

| 8b (C8a) | - | ~138 |

Note: Predicted values are based on general indolizine spectra and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the vicinal protons on the pyridine (B92270) and pyrrole (B145914) moieties of the indolizine ring, confirming their relative positions (e.g., H-5 with H-6, and H-1 with H-2, H-2 with H-3). The -CH₂Br protons would appear as an isolated singlet with no COSY cross-peaks, confirming the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum. For instance, the proton signal at ~4.7 ppm would show a cross-peak to the carbon signal at ~33 ppm, confirming this pair as the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule. To confirm the location of the bromomethyl group at the C7 position, one would look for key HMBC correlations from the methylene (B1212753) protons (~4.7 ppm) to the neighboring ring carbons, specifically C-6, C-7, and C-8. This correlation provides definitive evidence for the substituent's placement.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic pair of molecular ion peaks ([M]⁺• and [M+2]⁺•) of nearly equal intensity, separated by two mass units.

Table 2: Predicted HRMS Data for this compound (C₉H₈BrN)

| Ion Formula | Isotope | Calculated m/z |

| [C₉H₈⁷⁹BrN]⁺ | ⁷⁹Br | 208.9894 |

| [C₉H₈⁸¹BrN]⁺ | ⁸¹Br | 210.9874 |

| [C₉H₉⁷⁹BrN]⁺ | ⁷⁹Br | 209.9972 |

| [C₉H₉⁸¹BrN]⁺ | ⁸¹Br | 211.9952 |

A primary fragmentation pathway for compounds with a benzylic bromide structure is the loss of the bromine atom. This cleavage results in the formation of a stable carbocation. For this compound, the most significant fragmentation would be the loss of a bromine radical (•Br) to produce the indolizin-7-ylmethyl cation at m/z 130.0657. This fragment would likely be the base peak in the electron ionization (EI) mass spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for structural elucidation, providing an absolute determination of the molecular structure in the solid state. This technique would definitively confirm the connectivity of this compound and provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While no crystal structure for this compound has been reported in the public domain, an analysis would be expected to confirm the planarity of the fused indolizine ring system. It would also reveal the precise geometry of the bromomethyl substituent relative to the ring, including the C7-C(methylene) and C(methylene)-Br bond lengths and the C6-C7-C(methylene) bond angle.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic (Indolizine Ring) |

| 2950–2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1640–1450 | C=C / C=N Stretch | Aromatic Ring Vibrations |

| 1470–1430 | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 900–675 | C-H Bend (Out-of-plane) | Aromatic Ring Substitution Pattern |

| 690–550 | C-Br Stretch | Alkyl Bromide |

The presence of bands in the 3100-3000 cm⁻¹ region would confirm the aromatic C-H bonds of the indolizine core, while the C=C and C=N ring stretching vibrations would appear in the 1640-1450 cm⁻¹ fingerprint region. A key diagnostic peak would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 690 and 550 cm⁻¹.

Computational and Theoretical Investigations of 7 Bromomethyl Indolizine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic structure of 7-(bromomethyl)indolizine. These theoretical studies provide insights into the distribution of electron density, molecular orbital energies, and the nature of chemical bonding within the molecule. The indolizine (B1195054) core is a 10-π electron aromatic system, which gives it unique electronic properties. The introduction of a bromomethyl group at the 7-position significantly influences the electronic landscape of the parent indolizine ring.

The bromomethyl group, being an electron-withdrawing substituent, is expected to modulate the electron density across the indolizine system. Computational analyses, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, can quantify these effects. For instance, calculations on related substituted indolizine systems have shown that electron-withdrawing groups can profoundly influence the distribution of electron density on the indolizine core nih.gov.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting the chemical reactivity and the electronic absorption spectra of the molecule. In the case of this compound, the HOMO is likely to be distributed over the π-system of the indolizine ring, while the LUMO may have significant contributions from the bromomethyl substituent, influencing its susceptibility to nucleophilic attack.

The following table illustrates typical data obtained from quantum chemical calculations for a substituted indolizine derivative, providing an example of the kind of information that can be derived for this compound.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO-1 | -7.89 | Indolizine π-system |

| HOMO | -6.45 | Indolizine π-system |

| LUMO | -1.23 | Indolizine π-system and C-Br bond |

| LUMO+1 | -0.56 | Indolizine π-system |

Note: The data in this table is illustrative and based on general principles of substituted indolizine systems. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions. For this compound, DFT calculations can be employed to explore various reaction pathways, determine transition state geometries and energies, and thus predict the most likely reaction mechanisms.

One of the key reactions of interest for this compound is nucleophilic substitution at the benzylic carbon of the bromomethyl group. DFT studies can model the approach of a nucleophile to this carbon, calculating the energy profile for both SN1 and SN2 pathways. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and calculating the corresponding energies to determine the activation barriers.

Furthermore, DFT can be used to study the reactivity of the indolizine ring itself. Indolizines are known to undergo electrophilic substitution, and the position of this substitution is influenced by the substituents on the ring chim.it. DFT calculations can help in predicting the most favorable site for electrophilic attack on the this compound molecule by calculating the energies of the possible intermediates.

An illustrative energy profile for a hypothetical SN2 reaction of this compound with a nucleophile (Nu-) is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Nu- | 0 |

| 2 | Transition State | +15.2 |

| 3 | 7-(Nucleophilomethyl)indolizine + Br- | -10.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies on reaction mechanisms.

Prediction of Reactivity and Regioselectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. By analyzing the electronic properties derived from quantum chemical calculations, it is possible to identify the most reactive sites in the molecule for both electrophilic and nucleophilic attack.

The regioselectivity of electrophilic substitution on the indolizine ring is a well-studied phenomenon. Generally, electrophilic attack is preferred at the C1 and C3 positions of the five-membered ring due to the stabilizing effect of the nitrogen atom on the resulting carbocationic intermediate chim.it. The presence of the electron-withdrawing bromomethyl group at the 7-position is expected to deactivate the ring towards electrophilic attack to some extent, but the preference for C1 and C3 is likely to remain. Computational models can quantify the relative activation energies for attack at different positions, thus providing a precise prediction of the regioselectivity.

For nucleophilic reactions, the primary site of reactivity is the benzylic carbon of the bromomethyl group. However, under certain conditions, nucleophilic attack on the indolizine ring itself could be possible, especially if the ring is activated by other electron-withdrawing groups. Indolizines with electron-withdrawing groups can undergo nucleophilic attack jbclinpharm.org.

The following table summarizes the predicted reactivity and regioselectivity for this compound based on computational studies of related systems.

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Electrophilic Substitution | C1 and C3 | Stabilization of the intermediate carbocation by the nitrogen atom. |

| Nucleophilic Substitution | Benzylic carbon of the bromomethyl group | Presence of a good leaving group (Br) and the electrophilic nature of the carbon. |

| Nucleophilic Aromatic Substitution | Less likely, but possible at positions activated by strong electron-withdrawing groups | Requires significant activation of the indolizine ring. |

Conformational Analysis and Stability Assessments

The conformational flexibility of this compound primarily revolves around the rotation of the bromomethyl group relative to the plane of the indolizine ring. Computational methods, particularly DFT and molecular mechanics, can be used to perform a conformational analysis to identify the most stable conformations and the energy barriers between them.

The rotation around the C7-C(H2Br) bond will likely have a relatively low energy barrier, but certain conformations may be favored due to steric and electronic interactions. For instance, a conformation where the C-Br bond is oriented away from the adjacent hydrogen atom on the indolizine ring might be sterically preferred. Electronic effects, such as hyperconjugation between the C-H or C-Br bonds of the bromomethyl group and the π-system of the indolizine ring, could also play a role in stabilizing certain conformations.

A potential energy surface can be generated by systematically rotating the dihedral angle defined by the atoms of the indolizine ring and the bromomethyl group. This surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The relative energies of these conformations can be used to determine their populations at a given temperature using the Boltzmann distribution.

An example of data that could be obtained from a conformational analysis is shown in the table below.

| Dihedral Angle (H-C7-C-Br) | Relative Energy (kcal/mol) | Stability |

| 0° | +2.5 | Eclipsed (unstable) |

| 60° | 0 | Staggered (stable) |

| 120° | +2.8 | Eclipsed (unstable) |

| 180° | +0.2 | Staggered (stable) |

Note: The data in this table is illustrative and represents a simplified conformational analysis. Actual calculations would provide a more detailed potential energy surface.

Potential Applications in Advanced Materials Science and Chemical Tool Development

Exploration as Building Blocks for Functional Organic Materials

The delocalized 10π-electron system of the indolizine (B1195054) ring imparts significant aromaticity and chemical stability, making it an attractive core for functional organic materials. researchgate.net The 7-(bromomethyl) derivative serves as a key intermediate, enabling the strategic introduction of various substituents to modulate the electronic and physical properties of the final material. nih.govnih.gov This approach is fundamental to creating materials with tailored characteristics for specific applications. nih.gov

Indolizine and its derivatives are known for their inherent fluorescence properties. mdpi.orgrsc.org The 7-(Bromomethyl)indolizine scaffold is particularly valuable as a precursor for creating a diverse library of fluorescent molecules. The reactivity of the bromomethyl group allows for the introduction of various electron-donating or electron-withdrawing groups at the C-7 position. This substitution plays a critical role in tuning the intramolecular charge transfer (ICT) characteristics of the molecule, which directly influences its photophysical properties. nih.govnih.gov

Research has demonstrated that modifying the substituents on the indolizine ring can systematically shift the emission wavelength across the visible spectrum. For instance, the introduction of electron-withdrawing groups like acetyl and aldehyde at the C-7 position of an indolizine core can produce a red shift in the emission wavelength, resulting in colors ranging from blue to orange (462–580 nm). nih.govnih.gov This tunability makes this compound a foundational component for developing new fluorophores for applications such as fluorescent markers in biology. acs.org

Table 1: Photophysical Properties of Selected 3,7-Disubstituted Indolizine Derivatives Data derived from studies on analogous systems where the C-7 position is functionalized.

| Compound (Functional Group at C-7) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Ester | 382 | 462 | 80 |

| Aldehyde | 401 | 545 | 144 |

| Acetyl | 400 | 534 | 134 |

| Carboxylic Acid | 390 | 580 | 190 |

This table is generated based on data for analogous compounds to illustrate the effect of C-7 substitution. nih.gov

The unique electronic structure of the indolizine core makes its derivatives promising candidates for use in organic optoelectronics. chemrxiv.orgchemrxiv.org Materials based on π-expanded indoloindolizines, which can be synthesized from functionalized indolizine precursors, exhibit enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org This stability is a critical factor for the longevity and performance of organic electronic devices.

By strategically modifying the indolizine structure, it is possible to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the HOMO-LUMO gap. chemrxiv.orgacs.org This modulation directly affects the material's optoelectronic properties, such as its absorption and emission spectra. chemrxiv.org Indolizine derivatives have been investigated as blue-emitting materials in organic light-emitting devices (OLEDs), demonstrating suitable band gaps (3.1-3.4 eV) and stable emission profiles in both solution and thin-film states. nih.gov The this compound derivative provides a convenient entry point for synthesizing these advanced materials, allowing for the attachment of charge-transporting moieties or other functional groups necessary for device fabrication.

The chromophoric nature of the indolizine ring system has led to its successful use in the development of novel dyes that show significant resistance to light and heat. jbclinpharm.org The ability to create structurally complex, conjugated systems from simple indolizine precursors opens up possibilities for new dye applications. google.com The this compound compound is an ideal scaffold for this purpose, as the bromomethyl group can be used to anchor the indolizine chromophore to various substrates or to link it with other conjugated systems to create more complex dye structures. This functionalization is key to developing dyes with specific absorption and emission characteristics for applications ranging from textile coloring to sensitizers in dye-sensitized solar cells (DSSCs). rsc.org

Development as Chemical Probes and Sensing Elements

The strong fluorescence of many indolizine derivatives makes them excellent candidates for the development of chemical probes and sensors. acs.orgjbclinpharm.org By coupling the fluorescent indolizine core to a specific recognition unit, it is possible to design a probe that exhibits a change in its fluorescence properties upon binding to a target analyte.

The this compound derivative is a valuable platform for constructing such probes. The bromomethyl group serves as a convenient linker for attaching moieties that can recognize specific ions, molecules, or changes in the local environment, such as pH. nih.govnih.gov For example, indolizine-based fluorophores incorporating pH-sensitive functional groups have been successfully developed as fluorescent pH sensors. nih.govnih.gov The intramolecular charge transfer (ICT) process within these molecules can be modulated by protonation or deprotonation of the sensing moiety, leading to a detectable change in the fluorescence emission. nih.gov Similarly, indolizine-cyclodextrin conjugates have been synthesized for the detection of volatile organic compounds (VOCs). mdpi.org

Utility in Ligand Design for Coordination Chemistry and Catalysis

The indolizine nucleus, as a nitrogen-containing heterocycle, possesses intrinsic potential for use as a ligand in coordination chemistry. The nitrogen atom can act as a donor to coordinate with metal centers. While less explored than other heterocyclic systems, the development of functionalized indolizines offers a pathway to novel ligand architectures.

This compound is a particularly useful starting material for creating more complex, multidentate ligands. The reactive bromomethyl group can be readily converted into other donor-containing functionalities or used to connect the indolizine scaffold to other ligand fragments. For example, reaction with amines, phosphines, or thiols could yield bidentate or tridentate ligands where the indolizine nitrogen and the newly introduced donor atoms can coordinate to a metal center. The design of such ligands is crucial for developing new catalysts with unique reactivity and selectivity, driven by the specific electronic and steric environment provided by the indolizine-based ligand framework. mcgill.cauni-wuerzburg.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.